Cas no 6487-39-4 (Lanthanum Carbonate Octahydrate)

Lanthanum Carbonate Octahydrate 化学的及び物理的性質
名前と識別子
-
- lanthanum carbonate hydrate
- LANTHANUM CARBONATE
- 29J24L6P7N
- lanthanum(3+);tricarbonate;octahydrate
- MFCD00149759
- DTXSID2051423
- Lanthanum carbonate octahydrate
- Q27254424
- SY076666
- UNII-29J24L6P7N
- ARTIFICIAL LANTHANITE
- LANTHANUM CARBONATE OCTAHYDRATE [MI]
- 6487-39-4
- lanthanum(III) carbonate octahydrate
- DTXCID6030025
- dilanthanum(3+) octahydrate tricarbonate
- Lanthanum Carbonate Octahydrate
-
- MDL: MFCD00149758
- インチ: InChI=1S/3CH2O3.2La.8H2O/c3*2-1(3)4;;;;;;;;;;/h3*(H2,2,3,4);;;8*1H2/q;;;2*+3;;;;;;;;/p-6
- InChIKey: GAYSPCNXZCAPHX-UHFFFAOYSA-H
- ほほえんだ: C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[La+3].O.O.O.O.O.O.O.O
計算された属性
- せいみつぶんしりょう: 601.851445
- どういたいしつりょう: 601.851445
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 17
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 18.8
- 共有結合ユニット数: 13
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 198
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 2,6 g/cm3
- あんていせい: Stable.
Lanthanum Carbonate Octahydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0167668-1kg |
Lanthanum(III) carbonate octahydrate,99.99% |
6487-39-4 | 1kg |
$150.0 | 2022-04-26 | ||
BAI LING WEI Technology Co., Ltd. | 93-5707-100g |
Lanthanum(III) carbonate hydrate (99.9%-La) (REO) |
6487-39-4 | (99.9%-La) | 100g |
¥ 1185 | 2022-04-25 | |
ChemScence | CS-0167668-500g |
Lanthanum(III) carbonate octahydrate,99.99% |
6487-39-4 | 500g |
$88.0 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X84895-5g |
LANTHANUM CARBONATE |
6487-39-4 | 99% | 5g |
¥158.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X84895-100g |
LANTHANUM CARBONATE |
6487-39-4 | 99% | 100g |
¥1008.0 | 2023-09-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L888387-25g |
LANTHANUM CARBONATE |
6487-39-4 | 99% | 25g |
¥568.00 | 2022-01-10 | |
eNovation Chemicals LLC | Y1187774-100g |
Lanthanum(III) Carbonate Octahydrate |
6487-39-4 | 99% | 100g |
$180 | 2023-08-31 | |
BAI LING WEI Technology Co., Ltd. | A01358739-500g |
Lanthanum Carbonate Octahydrate |
6487-39-4 | 99.95% | 500g |
¥535 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | J3493-5707-100g |
Lanthanum Carbonate Octahydrate |
6487-39-4 | (99.9%-La) | 100g |
¥1360 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | A01358739-100g |
Lanthanum Carbonate Octahydrate |
6487-39-4 | 99.95% | 100g |
¥143 | 2023-11-24 |
Lanthanum Carbonate Octahydrate 関連文献
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
Lanthanum Carbonate Octahydrateに関する追加情報
Recent Advances in the Research of Lanthanum Carbonate Octahydrate (CAS: 6487-39-4)
Lanthanum Carbonate Octahydrate (CAS: 6487-39-4) is a well-known phosphate binder widely used in the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD). Recent studies have focused on optimizing its efficacy, reducing side effects, and exploring novel applications beyond its traditional use. This research brief synthesizes the latest findings on Lanthanum Carbonate Octahydrate, highlighting its mechanism of action, clinical performance, and emerging therapeutic potentials.
A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions between Lanthanum Carbonate Octahydrate and dietary phosphate. Using advanced spectroscopic techniques, researchers confirmed that the compound forms insoluble lanthanum-phosphate complexes in the gastrointestinal tract, effectively reducing phosphate absorption. The study also identified potential synergies with other phosphate binders, suggesting combinatorial therapies for enhanced efficacy in CKD patients.
In terms of clinical outcomes, a multicenter trial reported in Nephrology Dialysis Transplantation (2024) demonstrated that Lanthanum Carbonate Octahydrate maintained consistent phosphate-lowering effects over 24 months with a favorable safety profile. Notably, the incidence of gastrointestinal adverse events was lower compared to earlier formulations, attributed to improved drug delivery systems. The trial included over 1,200 patients, reinforcing the reliability of these findings.
Beyond hyperphosphatemia, recent preclinical studies have explored the anti-inflammatory properties of Lanthanum Carbonate Octahydrate. Research published in Biomaterials Science (2023) revealed its potential to modulate gut microbiota and reduce systemic inflammation in CKD models. These findings open new avenues for repurposing the drug to address comorbidities associated with CKD, such as cardiovascular disease.
Despite these advancements, challenges remain in optimizing patient adherence and cost-effectiveness. A 2024 meta-analysis in Clinical Therapeutics highlighted the need for personalized dosing strategies to minimize pill burden while maintaining therapeutic efficacy. Future research directions include the development of nanoformulations to enhance bioavailability and reduce dosing frequency.
In conclusion, Lanthanum Carbonate Octahydrate continues to evolve as a critical therapeutic agent in nephrology, with ongoing research expanding its applications and improving its clinical utility. The compound’s unique chemical properties (CAS: 6487-39-4) underpin its versatility, making it a focal point for innovation in chemical biology and pharmaceutical sciences.
6487-39-4 (Lanthanum Carbonate Octahydrate) 関連製品
- 922660-45-5(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide)
- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)
- 1339577-19-3(1-Cyclopropyl-2-(2-methylphenoxy)ethylmethylamine)
- 2092251-64-2(1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride)
- 2142348-97-6(3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine)
- 2377031-70-2(2-Tert-butyl-4,6-diiodopyrimidine)
- 1082329-24-5(2-[5-(Propan-2-Yl)-1,2,4-Oxadiazol-3-Yl]Acetic Acid)
- 900641-06-7(N-(4-Sulfamoylphenyl)piperidine-4-carboxamide)
- 860649-99-6(4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile)
- 1017145-43-5(3-(3-Methoxyphenyl)-2-methylpropan-1-amine)
